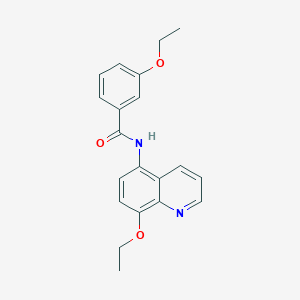![molecular formula C23H26ClNOS B11330986 N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11330986.png)
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an adamantane core, a thiophene ring, and a chloromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of Adamantane Carboxylic Acid: The starting material, adamantane, is oxidized to form adamantane-1-carboxylic acid using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with N-(3-chloro-4-methylphenyl)amine to form the amide bond.
Thiophene Substitution: The final step involves the introduction of the thiophene ring. This is achieved by reacting the intermediate with thiophen-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The adamantane core provides structural rigidity, while the thiophene and chloromethylphenyl groups offer sites for specific interactions.
類似化合物との比較
Similar Compounds
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide: shares similarities with other adamantane derivatives, such as amantadine and memantine, which are used in medicinal chemistry.
Thiophene-containing compounds: Similar to thiophene derivatives used in organic electronics and pharmaceuticals.
Uniqueness
What sets This compound apart is its combination of structural elements, which confer unique chemical and biological properties. The presence of the adamantane core, thiophene ring, and chloromethylphenyl group provides a versatile framework for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C23H26ClNOS |
|---|---|
分子量 |
400.0 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26ClNOS/c1-15-4-5-19(10-21(15)24)25(14-20-3-2-6-27-20)22(26)23-11-16-7-17(12-23)9-18(8-16)13-23/h2-6,10,16-18H,7-9,11-14H2,1H3 |
InChIキー |
LVRYGIPHUXUWOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C34CC5CC(C3)CC(C5)C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methylbenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B11330906.png)
![N-(3,4-dimethoxybenzyl)-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11330910.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11330913.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11330926.png)
![Ethyl 4-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11330931.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11330939.png)
![2-(3-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11330964.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11330972.png)
![N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11330978.png)

![4-[(4-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330994.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11331008.png)
![2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B11331009.png)
![5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331016.png)
